3-Methyl-1-(3-nitrophenyl)butan-1-one
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Overview
Description
3-Methyl-1-(3-nitrophenyl)butan-1-one is an organic compound with the molecular formula C11H13NO3 It is a ketone derivative characterized by the presence of a nitrophenyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3-nitrophenyl)butan-1-one typically involves the nitration of 3-Methylbutan-1-one followed by a Friedel-Crafts acylation reaction. The nitration process introduces a nitro group into the aromatic ring, which is then subjected to acylation to form the final product. Common reagents used in these reactions include nitric acid for nitration and aluminum chloride as a catalyst for the Friedel-Crafts acylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(3-nitrophenyl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as iron(III) chloride are employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and hydroxylamines.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
3-Methyl-1-(3-nitrophenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(3-nitrophenyl)butan-1-one involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ketone moiety can form hydrogen bonds and other interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-1-(4-nitrophenyl)butan-1-one
- 3-Methyl-1-(2-nitrophenyl)butan-1-one
- 3-Methyl-1-(3-chlorophenyl)butan-1-one
Uniqueness
3-Methyl-1-(3-nitrophenyl)butan-1-one is unique due to the specific positioning of the nitro group on the aromatic ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-methyl-1-(3-nitrophenyl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-8(2)6-11(13)9-4-3-5-10(7-9)12(14)15/h3-5,7-8H,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYAAGQRJQBBSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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